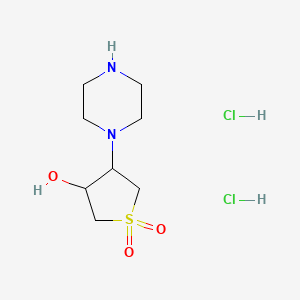

3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Description

3-Hydroxy-4-(piperazin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride is a synthetic organic compound characterized by a thiolane (tetrahydrothiophene) ring system modified with a 1,1-dione (sulfone) group, a hydroxy substituent at position 3, and a piperazinyl group at position 2. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical research. The compound has been cataloged as a building block for drug development, though its commercial availability is currently discontinued .

The hydroxy group in this compound may confer hydrogen-bonding interactions with biological targets, while the sulfone moiety contributes to metabolic stability.

Properties

IUPAC Name |

1,1-dioxo-4-piperazin-1-ylthiolan-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.2ClH/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10;;/h7-9,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCLJEPUZAFCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CS(=O)(=O)CC2O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiolane-1,1-dione Core

- The thiolane-1,1-dione ring is commonly synthesized via oxidation of thiolane derivatives or cyclization reactions involving sulfur-containing precursors.

- Precise oxidation conditions are employed to achieve the 1,1-dione functionality, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracids under controlled temperature to avoid over-oxidation.

Introduction of the 3-Hydroxy Group

Piperazin-1-yl Substitution at the 4-Position

- The piperazinyl moiety is introduced typically through nucleophilic substitution on a suitable leaving group (e.g., halogen or tosylate) at the 4-position of the thiolane ring.

- Piperazine is reacted under mild basic conditions to avoid ring opening or side reactions, often in polar aprotic solvents like DMF or DMSO.

- The reaction is monitored to ensure mono-substitution and avoid polymerization or multiple substitutions.

Formation of the Dihydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid (HCl) in anhydrous or aqueous medium to form the dihydrochloride salt.

- Salt formation improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Representative Preparation Procedure (Hypothetical Example)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Thiolane derivative + m-CPBA (0-5°C) | Oxidation to thiolane-1,1-dione | High yield, controlled oxidation required |

| 2 | Intermediate + Hydroxylation agent (e.g., OsO4 or selective oxidant) | Introduction of 3-hydroxy group | Moderate yield, regioselectivity critical |

| 3 | 4-Halo-thiolane-1,1-dione + Piperazine (DMF, RT, base) | Nucleophilic substitution at 4-position | Good yield, avoid excess piperazine |

| 4 | Free base + 2 eq. HCl (ethanol or aqueous) | Salt formation to dihydrochloride | Quantitative, crystallization |

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Thiolane-1,1-dione synthesis | Oxidation of thiolane derivatives | m-CPBA, peracids | High selectivity | Over-oxidation risk |

| Hydroxylation at C-3 | Selective oxidation or nucleophilic substitution | OsO4, selective oxidants | Regioselectivity | Moderate yield |

| Piperazinyl substitution | Nucleophilic substitution on halogenated intermediate | Piperazine, DMF, base | Mild conditions, good yield | Control of mono-substitution |

| Salt formation | Acid-base reaction with HCl | HCl in ethanol/water | Improved stability | Requires careful crystallization |

Research Findings and Notes

- The compound’s preparation requires careful control of oxidation states and substitution patterns to maintain the integrity of the thiolane-1,1-dione core and avoid side reactions.

- Piperazine substitution is typically done in polar aprotic solvents to enhance nucleophilicity and reaction efficiency.

- Formation of the dihydrochloride salt is a critical step for pharmaceutical formulation, enhancing solubility and shelf-life.

- No single-step synthesis is reported; the process involves multi-step synthesis with intermediate purification.

- Alternative catalytic methods such as nickel catalysis may provide future avenues for more efficient syntheses but require further development for this specific compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

There is emerging evidence that the compound may exhibit neuroprotective effects. Research involving animal models has suggested that it could mitigate neurodegeneration and improve cognitive function.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

| Application Area | Description |

|---|---|

| Infectious Diseases | Used as a potential treatment for bacterial infections due to its antimicrobial properties. |

| Cancer Therapy | Investigated as a lead compound for developing new anticancer agents. |

| Neurology | Explored for its neuroprotective effects in neurodegenerative diseases. |

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the efficacy of the compound against Staphylococcus aureus, showing a significant reduction in bacterial load when treated with varying concentrations of the compound.

- Cancer Research : In vitro tests conducted on breast cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection : An animal study showed that treatment with the compound improved cognitive performance in models of Alzheimer's disease, indicating its potential for further development in neuroprotective therapies.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-hydroxy-4-(piperazin-1-yl)-1λ⁶-thiolane-1,1-dione dihydrochloride can be contextualized against analogous derivatives. Below is a comparative analysis based on molecular features, applications, and research findings:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The hydroxy group in the parent compound may enhance hydrophilicity compared to the chloroacetyl derivative (CAS 1169979-35-4), which introduces electrophilic reactivity for covalent binding studies .

Piperazine Role :

- Piperazine is retained across all analogs, suggesting its importance in target engagement (e.g., GPCRs, ion channels). The chloroacetyl-piperazine variant (CAS 1169979-35-4) could act as a reactive intermediate in prodrug synthesis .

Safety and Handling :

- Compounds like CAS 1169979-35-4 require stringent safety protocols (gloves, masks) due to hazards associated with skin/eye contact and inhalation . The discontinued status of the parent compound may reflect challenges in synthesis or stability.

Therapeutic Potential: Thiomorpholine dione derivatives (e.g., CAS 1788530-14-2) are explored for kinase inhibition due to their planar heterocyclic systems .

Biological Activity

3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H18Cl2N2O3S

- Molecular Weight : 293.21 g/mol

- CAS Number : 1235441-10-7

- Purity : Minimum 95% .

Antioxidant Activity

Research has indicated that derivatives of piperazine, including compounds structurally related to 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane, exhibit significant antioxidant properties. For example, studies involving similar piperazine derivatives have demonstrated their ability to scavenge free radicals in various assays, such as DPPH and electroanalytical methods .

Antitumor Activity

Compounds with piperazine moieties have been evaluated for their antitumor effects. A series of synthesized piperazine derivatives showed promising antitumor activity against various cancer cell lines. These compounds were found to inhibit cell proliferation and induce apoptosis in certain cancer types .

Antibacterial and Antifungal Activity

The antibacterial and antifungal potential of piperazine derivatives has also been documented. Compounds synthesized from piperazine have demonstrated effectiveness against several bacterial strains and fungi, suggesting that 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane may possess similar properties .

The biological activity of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane is hypothesized to involve modulation of neurotransmitter systems and pathways related to oxidative stress. The compound's structure allows it to interact with various receptors, potentially influencing serotonergic and dopaminergic pathways, which are critical in mood regulation and neuroprotection .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant free radical scavenging activity in vitro. |

| Antitumor Evaluation | Inhibited proliferation in cancer cell lines; induced apoptosis in specific models. |

| Antimicrobial Testing | Showed efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves coupling a piperazine derivative with a functionalized thiolane-dione scaffold. Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reactants. Catalysts like DMAP or HOBt can improve coupling efficiency . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodology : Store the compound in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfone group or oxidation of the piperazine ring. Stability assessments should include periodic HPLC-MS analysis to detect degradation products, particularly under varying pH (e.g., 4–9) and temperature conditions .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the piperazine C–H signals (δ 2.5–3.5 ppm) and sulfone group (δ 3.8–4.2 ppm). LC-MS with ESI+ mode can detect molecular ions ([M+H]⁺) and trace impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies, such as varying IC₅₀ values across assays?

- Methodology : Validate assay conditions by standardizing cell lines (e.g., HEK293 vs. HeLa), buffer composition (e.g., presence/absence of serum), and incubation times. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) to confirm target engagement. Statistical tools like ANOVA can identify outliers due to experimental variability .

Q. What strategies are effective in identifying and characterizing synthetic by-products or degradation impurities?

- Methodology : Employ LC-HRMS to detect low-abundance impurities. Compare fragmentation patterns with known analogs (e.g., piperazine-related by-products from incomplete coupling). For structural elucidation, isolate impurities via preparative HPLC and analyze via 2D NMR (COSY, HSQC) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the sulfone moiety and active-site residues of target proteins (e.g., kinases). Use QSAR models to predict physicochemical properties (logP, polar surface area) that influence bioavailability. Validate predictions with in vitro assays .

Q. What experimental approaches are suitable for studying the compound’s pharmacokinetics in preclinical models?

- Methodology : Conduct in vivo studies in rodents using IV/PO dosing, with plasma samples analyzed via LC-MS/MS. Calculate parameters like t₁/₂, Cmax, and AUC. For tissue distribution, use radiolabeled analogs (³H or ¹⁴C) and autoradiography. Correlate results with in vitro microsomal stability assays (e.g., CYP450 metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.